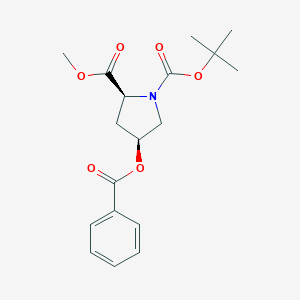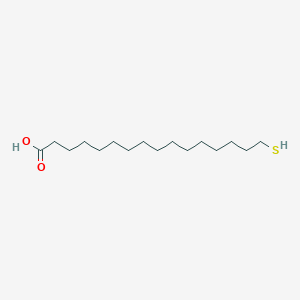
Acide 16-mercaptohexadécanoïque
Vue d'ensemble
Description
16-Mercaptohexadecanoic acid is an organic compound with the molecular formula C16H32O2S. It is a long-chain alkanethiol that forms self-assembled monolayers on various substrates. This compound is known for its ability to create hydrophilic surfaces and is widely used in surface chemistry and nanotechnology .
Applications De Recherche Scientifique
16-Mercaptohexadecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
16-Mercaptohexadecanoic acid (MHA) is a long-chained alkanethiol . It primarily targets a variety of surfaces to form self-assembled monolayers (SAMs) . These surfaces include gold dipyramids and gold electrodes .
Mode of Action
MHA interacts with its targets by forming SAMs . This interaction aids in the creation of biosensors and nanoelectronic devices . It can also be used to surface modify gold electrodes for sensitive detection of certain compounds .
Biochemical Pathways
MHA is integral to the study of enzyme kinetics and cellular signaling due to its interaction with proteins and enzymes . It interacts with cytochrome P450 enzymes involved in metabolic pathways . Additionally, it binds to fatty acid-binding proteins, which are key in fatty acid transport and metabolism .
Pharmacokinetics
Its ability to form sams on various surfaces suggests that it may have unique distribution properties
Result of Action
The molecular and cellular effects of MHA’s action are primarily seen in its capacity to form SAMs on gold, aiding in the creation of biosensors and nanoelectronic devices . It also plays a role in enzyme kinetics and cellular signaling due to its interaction with proteins and enzymes .
Action Environment
The action of MHA can be influenced by environmental factors. For instance, the degree of wettability of MHA-modified nanoporous carbon surfaces is electrically controllable . By applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .
Analyse Biochimique
Biochemical Properties
The primary biochemical role of 16-Mercaptohexadecanoic acid is its ability to form self-assembled monolayers (SAMs) on various surfaces . This property allows it to interact with a variety of biomolecules. Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
The cellular effects of 16-Mercaptohexadecanoic acid are primarily related to its ability to modify surfaces. For instance, it can be used to modify gold electrodes for sensitive detection of certain compounds . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of 16-Mercaptohexadecanoic acid is related to its ability to form self-assembled monolayers (SAMs). This allows it to interact with various biomolecules and modify surfaces at a molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.
Temporal Effects in Laboratory Settings
It is known that it can form stable self-assembled monolayers (SAMs) on various surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16-Mercaptohexadecanoic acid can be synthesized through the thiol-ene reaction, where a thiol group is added to an alkene. The reaction typically involves the use of ultraviolet light or radical initiators to facilitate the addition of the thiol group to the alkene. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods: In industrial settings, 16-Mercaptohexadecanoic acid is produced through the esterification of hexadecanoic acid followed by the introduction of a thiol group. This process involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the esterification reaction. The resulting ester is then treated with a thiolating agent to introduce the thiol group .
Types of Reactions:
Oxidation: 16-Mercaptohexadecanoic acid can undergo oxidation to form disulfides. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures (0-25°C).
Substitution: Amines, alcohols; solvents like dichloromethane or tetrahydrofuran; temperatures ranging from 25-50°C.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thiol derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
- 11-Mercaptoundecanoic acid
- 3-Mercaptopropionic acid
- 8-Mercaptooctanoic acid
- 12-Mercaptododecanoic acid
- 6-Mercaptohexanoic acid
Comparison: 16-Mercaptohexadecanoic acid is unique due to its long aliphatic chain, which provides greater flexibility and stability in forming self-assembled monolayers compared to shorter-chain thiols. This property makes it particularly useful in applications requiring robust and stable surface modifications .
Propriétés
IUPAC Name |
16-sulfanylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAASCWQMFJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393287 | |
| Record name | 16-Mercaptohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-68-5 | |
| Record name | 16-Mercaptohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-Sulfanylhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
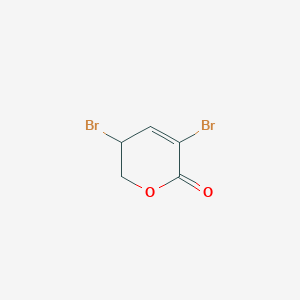
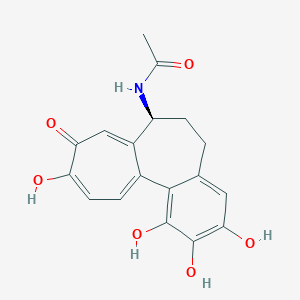
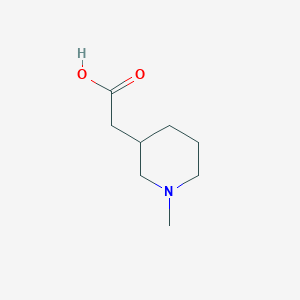






![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
